2-Isopropoxypropanohydrazide hydrochloride
Description
2-Isopropoxypropanohydrazide hydrochloride (CAS: 1049750-51-7) is a hydrazide derivative characterized by an isopropoxy (OCH(CH₃)₂) group attached to the second carbon of a propane backbone, with a hydrazide (-CONHNH₂) functional group and a hydrochloride salt. Its molecular formula is C₆H₁₅ClN₂O₂, with a molecular weight of 182.65 g/mol . This compound is primarily utilized in research settings as a synthetic intermediate or building block for organic and pharmaceutical chemistry, though its specific applications remain proprietary or under investigation .
Key physicochemical properties include its hygroscopic nature and solubility in polar solvents like water or methanol, inferred from its ionic hydrochloride form.
Properties
IUPAC Name |
2-propan-2-yloxypropanehydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-4(2)10-5(3)6(9)8-7;/h4-5H,7H2,1-3H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXYQLBEDKOJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)C(=O)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586404 | |
| Record name | 2-[(Propan-2-yl)oxy]propanehydrazide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049750-51-7 | |
| Record name | 2-[(Propan-2-yl)oxy]propanehydrazide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Isopropoxypropanohydrazide hydrochloride involves several steps. One common method includes the reaction of isopropyl alcohol with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Isopropoxypropanohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Isopropoxypropanohydrazide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Isopropoxypropanohydrazide hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Hydrazide Hydrochlorides
Notes:
- Ethoxy vs.
- Chain Length: 2-Ethoxybutanohydrazide HCl shares the same molecular weight as the target compound (182.65 g/mol) but features a longer butanohydrazide chain, which may alter crystallinity or melting points .
- Aromatic vs. Aliphatic : 2-Nitrophenylhydrazine HCl introduces a nitro-aromatic group, increasing molecular weight (189.60 g/mol) and likely reducing stability due to nitro group reactivity .
Biological Activity
2-Isopropoxypropanohydrazide hydrochloride (CAS Number: 1049750-51-7) is a compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
2-Isopropoxypropanohydrazide hydrochloride is characterized by its hydrazide functional group attached to an isopropoxy moiety. The molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and carbon atoms. The compound's structure is crucial for its biological interactions and activities.
The biological activity of 2-Isopropoxypropanohydrazide hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, hydrazides are known to interact with various enzymes, potentially leading to altered metabolic processes.
- Cell Cycle Modulation : Similar compounds have demonstrated the ability to induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of hydrazides can exhibit antimicrobial properties, potentially making them useful in treating infections.
Biochemical Pathways
Research indicates that 2-Isopropoxypropanohydrazide hydrochloride may influence several biochemical pathways:
- Apoptosis Induction : By modulating the expression of pro-apoptotic and anti-apoptotic proteins, this compound may facilitate programmed cell death in malignant cells.
- Signal Transduction : The compound could affect signaling pathways related to cell proliferation and survival, particularly in cancerous cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of related hydrazide compounds, providing insights into the potential activities of 2-Isopropoxypropanohydrazide hydrochloride:
- Study on Cancer Cells : A study examining the effects of hydrazides on various cancer cell lines demonstrated significant cytotoxicity at certain concentrations, suggesting that 2-Isopropoxypropanohydrazide hydrochloride may have similar effects.
- Antimicrobial Testing : In vitro assays showed that hydrazide derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in infectious diseases.
Summary of Biological Activities
Safety and Toxicity
While exploring the biological activities, it is essential to consider safety profiles. Toxicity studies on similar compounds indicate that careful dosage management is crucial to minimize adverse effects. Further research is needed to establish a comprehensive safety profile for 2-Isopropoxypropanohydrazide hydrochloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
